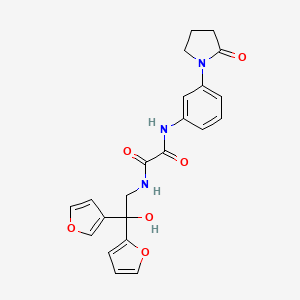

![molecular formula C20H15BrN2O2 B2584326 2-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide CAS No. 313275-95-5](/img/structure/B2584326.png)

2-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide” is a chemical compound . It has a molecular formula of C20H15N3O4 .

Physical And Chemical Properties Analysis

This compound has an average mass of 361.351 Da and a monoisotopic mass of 361.106262 Da . Other physical and chemical properties such as boiling point, melting point, and vapor pressure could not be found .Scientific Research Applications

Antiviral Activity

Indole derivatives, which include the core structure of this compound, have been reported to possess antiviral properties . Specific indole derivatives have shown inhibitory activity against influenza A and other viruses, indicating that our compound could be explored for its potential use in developing new antiviral medications.

Anti-inflammatory and Analgesic Properties

Some indole derivatives have demonstrated anti-inflammatory and analgesic activities . This suggests that our compound may be useful in the synthesis of new drugs aimed at treating inflammatory conditions and pain management.

Anticancer Research

The indole nucleus, present in this compound, is a common feature in many synthetic drug molecules with clinical applications in cancer treatment . The compound could be valuable in the design of new chemotherapeutic agents or in the study of cancer cell biology.

Antimicrobial Applications

Indole derivatives are known to exhibit antimicrobial properties, which could make this compound a candidate for the development of new antibiotics or antiseptics .

Antitubercular Activity

Given the biological activity of similar compounds, there is potential for this compound to be used in the research and development of treatments for tuberculosis .

Antidiabetic Potential

Research into indole derivatives has included the exploration of their use in treating diabetes . This compound could contribute to the understanding of diabetes mechanisms or the development of novel antidiabetic drugs.

Antimalarial Research

The indole scaffold is also associated with antimalarial activity, which means this compound could be investigated for its efficacy against malaria .

Neuropharmacological Studies

Indole derivatives have been used in the synthesis of compounds with neuropharmacological relevance . This compound could be studied for its potential effects on the nervous system, possibly contributing to treatments for neurological disorders.

Future Directions

Research into similar compounds has shown potential in the treatment of various diseases. For example, some compounds have shown anti-inflammatory and analgesic activities . Additionally, some compounds have been identified as potent and specific BET bromodomain inhibitors, which have potential therapeutic applications in cancer and inflammatory diseases .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities .

Biochemical Pathways

Indole derivatives are known to influence a broad spectrum of biological activities .

Result of Action

Indole derivatives are known to exhibit a variety of biological activities .

properties

IUPAC Name |

2-bromo-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2O2/c1-2-23-17-11-10-16(13-7-5-8-14(18(13)17)20(23)25)22-19(24)12-6-3-4-9-15(12)21/h3-11H,2H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIKETXKPKAEDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4Br)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2584248.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2584251.png)

![5-Methyl-7-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2584253.png)

![1-(1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-2-yl)ethanone](/img/structure/B2584257.png)

![5-allyl-N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2584260.png)

![Methyl (4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-sulfonyl}phenyl)carbamate](/img/structure/B2584265.png)